molecular formula C10H14ClNO B1525370 N-Allyl-N-(4-methoxyphenyl)amine hydrochloride CAS No. 1228070-86-7

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride

Cat. No.: B1525370
CAS No.: 1228070-86-7
M. Wt: 199.68 g/mol
InChI Key: JQHKEAOZMBAINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications in Asymmetric Homoenolate Equivalents

Whisler and Beak (2003) described the lithiation of N-(Boc)-N-(p-methoxyphenyl) allylic amines in the presence of (-)-sparteine, producing asymmetric homoenolate equivalents that react with electrophiles to yield highly enantioenriched enecarbamates. These intermediates further enable the synthesis of beta-substituted aldehydes and enantioenriched beta-lactams, showcasing the compound's role in creating stereogenic centers with high enantioselectivity (Whisler & Beak, 2003).

Asymmetric Carbon-Carbon Bond Formations

Johnson, Curtis, and Beak (2002) exploited allylic organolithiums derived from enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl) allylic amines for conjugate additions with nitroalkenes. This process yields enecarbamates with two contiguous stereogenic centers, demonstrating the compound's utility in asymmetric synthesis and the construction of functionalized cyclopentanoids (Johnson, Curtis, & Beak, 2002).

Catalytic Asymmetric Rearrangement

Overman, Owen, Pavan, and Richards (2003) reported on the conversion of prochiral allylic alcohols to chiral allylic amines using N-(4-Methoxyphenyl)trifluoroacetimidates, highlighting the compound's role in producing chiral nonracemic allylic amines with high enantiopurity. This method emphasizes the compound's significance in catalytic asymmetric synthesis and rearrangement reactions (Overman et al., 2003).

Applications in Polymer Hydrogels for Wastewater Treatment

Kioussis, Wheaton, and Kofinas (2000) developed poly(allyl amine hydrochloride) polymer hydrogels that efficiently remove nutrient anions from aquaculture wastewater, showcasing the environmental application of similar compounds in removing nitrate, nitrite, and orthophosphate, thereby reducing pollution and improving water quality (Kioussis, Wheaton, & Kofinas, 2000).

Corrosion Inhibition on Mild Steel

Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, and Lagrenée (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This study demonstrates the compound's utility in corrosion control, indicating its potential in industrial applications to protect metals against corrosive environments (Bentiss et al., 2009).

Properties

IUPAC Name

4-methoxy-N-prop-2-enylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKEAOZMBAINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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